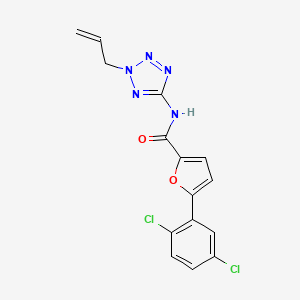

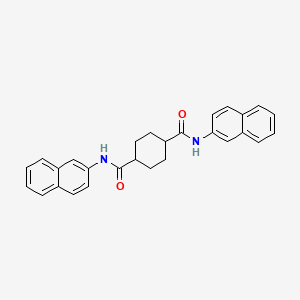

![molecular formula C17H13FN2O2S B4629664 5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4629664.png)

5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to "5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide" involves multi-step organic reactions that include condensation, cyclization, and functional group transformations. For example, the synthesis of related compounds often involves nucleophilic substitution and cycloaddition reactions to form the core isoxazole ring, followed by further functionalization to introduce specific substituents such as fluorophenyl and methylthio phenyl groups (McLaughlin et al., 2016).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography and spectroscopic methods, are critical for characterizing the spatial arrangement of atoms within molecules like "5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide". These studies reveal how the specific arrangement of substituents affects the molecule's overall properties and reactivity (Moreno-Fuquen et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving "5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide" and its analogs typically explore the reactivity of the isoxazole ring and the influence of the substituents on its chemical behavior. These studies may include nucleophilic and electrophilic substitutions, as well as investigations into the compound's potential as a precursor for further synthetic modifications (Yu et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structure. For instance, the presence of fluorine atoms and aromatic systems can significantly impact the compound's physical characteristics, affecting its solubility and stability (Jasinski et al., 2012).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards different reagents, are crucial for understanding how "5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide" interacts in various chemical environments. Studies often focus on the electron-withdrawing or -donating effects of substituents and how these influence the compound's overall reactivity (Moreno-Fuquen et al., 2019).

Scientific Research Applications

Material Science Applications

Aromatic Polyamides with Enhanced Solubility and Thermal Stability : Research by Hsiao and Yu (1996) has demonstrated the synthesis of aromatic polyamides incorporating ether and isopropylidene or hexafluoroisopropylidene links, which are amorphous, soluble in polar solvents, and exhibit high thermal stability. These materials are promising for creating tough, flexible films with potential applications in advanced material sciences (Hsiao & Yu, 1996).

Pharmacological Applications

Antitumor and Antimicrobial Agents : Hutchinson et al. (2001) developed fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, showing potent cytotoxicity in vitro against specific human breast cancer cell lines, illustrating their potential as antitumor agents. These compounds could serve as leads for the development of new cancer therapies (Hutchinson et al., 2001).

Limban et al. (2011) synthesized and characterized new thiourea derivatives with significant antibacterial and antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings open avenues for creating novel antimicrobial agents with effective antibiofilm capabilities (Limban et al., 2011).

Antiviral Properties : A study by Hebishy et al. (2020) introduced a new route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against the H5N1 avian influenza virus. This research highlights the potential of these compounds in antiviral drug development (Hebishy et al., 2020).

properties

IUPAC Name |

5-(4-fluorophenyl)-N-(2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2S/c1-23-16-5-3-2-4-13(16)19-17(21)14-10-15(22-20-14)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDFDGSIEMFHFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

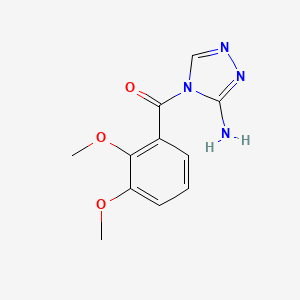

![N-(3-{N-[(3,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4629585.png)

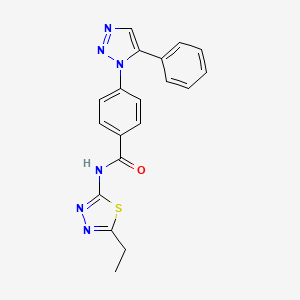

![N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4629593.png)

![9-ethyl-3-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4629600.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4629605.png)

![methyl 1-[3-(4-methylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4629645.png)

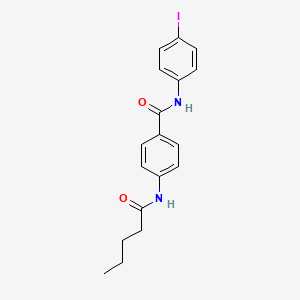

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4629666.png)

![N-cyclopropyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629671.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4629685.png)